molecular formula C12H15F2N3O B15113437 4,4-difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine

4,4-difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine

Cat. No.: B15113437
M. Wt: 255.26 g/mol
InChI Key: VDCFCZBXIIXANR-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine is a complex organic compound that features a unique combination of fluorine atoms and a pyrano-pyridazinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine typically involves multi-step organic reactions. One common method involves the fluorination of precursor compounds using electrophilic fluorinating agents such as Selectfluor™. The reaction conditions often include the use of acetonitrile as a solvent and microwave irradiation to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce partially or fully hydrogenated compounds.

Scientific Research Applications

4,4-Difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity to these targets. Additionally, the pyrano-pyridazinyl structure can facilitate interactions with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-{5H,7H,8H-pyrano[4,3-c]pyridazin-3-yl}piperidine is unique due to its specific combination of fluorine atoms and the pyrano-pyridazinyl framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15F2N3O

Molecular Weight

255.26 g/mol

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine

InChI

InChI=1S/C12H15F2N3O/c13-12(14)2-4-17(5-3-12)11-7-9-8-18-6-1-10(9)15-16-11/h7H,1-6,8H2

InChI Key

VDCFCZBXIIXANR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)N3CCC(CC3)(F)F

Origin of Product

United States

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